molecular formula C28H48O B156483 3beta-Methoxycholest-4-ene CAS No. 1981-91-5

3beta-Methoxycholest-4-ene

Cat. No. B156483
CAS RN: 1981-91-5
M. Wt: 400.7 g/mol
InChI Key: CJXJVCVUDGMZNR-PXBBAZSNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3beta-Methoxycholest-4-ene is a steroidal compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of cholesterol and has been found to exhibit several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3beta-Methoxycholest-4-ene is not fully understood. However, it has been suggested that the compound may act by modulating the activity of various signaling pathways. It has been found to inhibit the NF-kappaB signaling pathway, which is involved in the regulation of inflammation. The compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3beta-Methoxycholest-4-ene has been found to exhibit several biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. The compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has been found to protect neurons from oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3beta-Methoxycholest-4-ene in lab experiments is that it is relatively easy to synthesize and purify. The compound is also stable under normal laboratory conditions. However, one of the limitations of using this compound is that it may exhibit low solubility in some solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 3beta-Methoxycholest-4-ene. One area of interest is the development of new therapeutic applications for the compound, particularly in the treatment of neurodegenerative diseases. Another area of interest is the investigation of the compound's mechanism of action, which could lead to the development of new drugs that target similar pathways. Finally, the development of new synthesis methods for the compound could lead to improvements in its purity and yield.

Synthesis Methods

The synthesis of 3beta-Methoxycholest-4-ene involves the reaction of cholesterol with methanol and hydrochloric acid under reflux conditions. This reaction yields 3beta-Methoxycholest-4-ene as the major product. The purity of the compound can be improved by recrystallization and column chromatography.

Scientific Research Applications

3beta-Methoxycholest-4-ene has been investigated for its potential therapeutic applications in several scientific studies. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

CAS RN

1981-91-5

Product Name

3beta-Methoxycholest-4-ene

Molecular Formula

C28H48O

Molecular Weight

400.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C28H48O/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(29-6)14-16-27(21,4)26(23)15-17-28(24,25)5/h18-20,22-26H,7-17H2,1-6H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1

InChI Key

CJXJVCVUDGMZNR-PXBBAZSNSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@H](CC[C@]34C)OC)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)OC)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)OC)C

synonyms

3β-Methoxycholest-4-ene

Origin of Product

United States

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